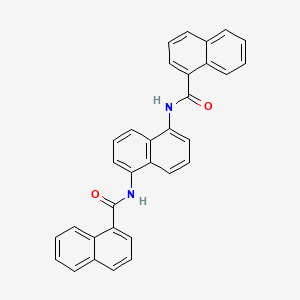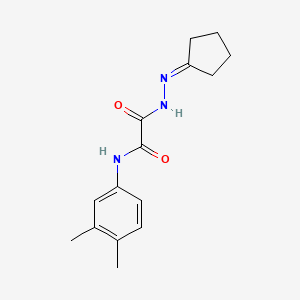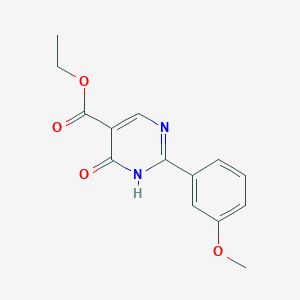
N,N'-1,5-naphthalenediyldi(1-naphthamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,5-naphthalenediyldi(1-naphthamide), commonly known as NDI, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. NDI is a conjugated molecule that has a planar structure, making it an excellent candidate for use in organic electronics, such as organic photovoltaics and field-effect transistors. In addition to its use in electronics, NDI has also been studied for its potential biological and medicinal applications.
作用機序
NDI has been shown to interact with DNA and RNA, leading to the inhibition of DNA replication and transcription. This mechanism of action makes NDI a potential candidate for use in cancer therapy.
Biochemical and Physiological Effects
NDI has been shown to have both biochemical and physiological effects. In vitro studies have shown that NDI can induce apoptosis, or programmed cell death, in cancer cells. In addition, NDI has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using NDI in lab experiments is its high solubility in organic solvents, which makes it easy to handle and manipulate. In addition, NDI has a high thermal stability, making it suitable for use in high-temperature reactions. However, one limitation of using NDI in lab experiments is its relatively high cost compared to other organic compounds.
将来の方向性
There are several potential future directions for research on NDI. One area of interest is the development of NDI-based materials for use in organic electronics. Researchers are also exploring the potential use of NDI in cancer therapy, particularly as a DNA-targeting agent. In addition, there is growing interest in the use of NDI as a sensor for detecting various analytes, such as gases and biomolecules.
Conclusion
NDI is a versatile compound that has potential applications in a variety of fields, including organic electronics and cancer therapy. Its unique properties, such as its planar structure and high electron mobility, make it an attractive candidate for use in these areas. Ongoing research on NDI is likely to uncover new applications and potential uses for this compound in the future.
合成法
NDI can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, the Stille coupling reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for synthesizing NDI. This reaction involves the reaction of 1,5-dibromo-2-nitrobenzene with 1-naphthylboronic acid in the presence of a palladium catalyst.
科学的研究の応用
NDI has been extensively studied for its potential applications in organic electronics. Due to its planar structure and high electron mobility, NDI has been used as an active material in organic photovoltaics and field-effect transistors. In addition to its use in electronics, NDI has also been studied for its potential biological and medicinal applications.
特性
IUPAC Name |
N-[5-(naphthalene-1-carbonylamino)naphthalen-1-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22N2O2/c35-31(27-17-5-11-21-9-1-3-13-23(21)27)33-29-19-7-16-26-25(29)15-8-20-30(26)34-32(36)28-18-6-12-22-10-2-4-14-24(22)28/h1-20H,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLZVSHOTJFCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC4=C3C=CC=C4NC(=O)C5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(naphthalene-1-carbonylamino)naphthalen-1-yl]naphthalene-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3-chlorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B5126642.png)
![2-(4-chlorophenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5126650.png)
![3-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5126654.png)
![cyclohexyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5126657.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5126665.png)

![5-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5126684.png)


![N-phenyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-amine hydrobromide](/img/structure/B5126700.png)
![3-(5-{[1-[4-(ethoxycarbonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5126711.png)


